3-((4-Amino-1-naphthyl)azo)naphthalene-2,7-disulphonic acid
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Overview
Description
3-((4-Amino-1-naphthyl)azo)naphthalene-2,7-disulphonic acid is a diazo compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to form stable and intense colors. This compound is part of the larger family of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Amino-1-naphthyl)azo)naphthalene-2,7-disulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-1-naphthylamine in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with naphthalene-2,7-disulphonic acid under alkaline conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-((4-Amino-1-naphthyl)azo)naphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-((4-Amino-1-naphthyl)azo)naphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics
Mechanism of Action
The mechanism of action of 3-((4-Amino-1-naphthyl)azo)naphthalene-2,7-disulphonic acid primarily involves its interaction with molecular targets through its azo group. The compound can form stable complexes with metal ions, which can be used in various applications such as catalysis and sensing. The azo group also allows for electron transfer processes, making it useful in redox reactions .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Another diazo compound with similar applications in dyeing and staining.
4-Amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonic acid: Known for its use in the textile industry as a dye.
Uniqueness
3-((4-Amino-1-naphthyl)azo)naphthalene-2,7-disulphonic acid is unique due to its specific structural configuration, which imparts distinct color properties and stability. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it versatile for multiple applications .
Properties
CAS No. |
85480-82-6 |
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Molecular Formula |
C20H15N3O6S2 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
3-[(4-aminonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C20H15N3O6S2/c21-17-7-8-18(16-4-2-1-3-15(16)17)22-23-19-10-12-5-6-14(30(24,25)26)9-13(12)11-20(19)31(27,28)29/h1-11H,21H2,(H,24,25,26)(H,27,28,29) |
InChI Key |
OXBACEUPBWCFNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=C(C=CC4=C3)S(=O)(=O)O)S(=O)(=O)O)N |
Origin of Product |
United States |
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